molecular formula C13H17BrO B14275047 (1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol CAS No. 183864-51-9

(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol

Cat. No.: B14275047
CAS No.: 183864-51-9
M. Wt: 269.18 g/mol
InChI Key: XIMSVVHSTFCLHQ-WCQYABFASA-N
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Description

(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol is an organic compound featuring a cyclohexane ring substituted with a hydroxyl group and a bromophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 2-bromobenzyl bromide.

    Grignard Reaction: The 2-bromobenzyl bromide is converted to a Grignard reagent by reacting with magnesium in anhydrous ether. This Grignard reagent is then added to cyclohexanone to form the corresponding alcohol.

    Stereoselective Reduction: The resulting intermediate is subjected to stereoselective reduction to obtain the desired (1R,2S) isomer.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to the corresponding cyclohexane derivative using hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide in DMF (Dimethylformamide).

Major Products

    Oxidation: (1R,2S)-2-[(2-bromophenyl)methyl]cyclohexanone.

    Reduction: (1R,2S)-2-[(2-bromophenyl)methyl]cyclohexane.

    Substitution: (1R,2S)-2-[(2-aminophenyl)methyl]cyclohexan-1-ol.

Scientific Research Applications

(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies to understand the interaction of brominated compounds with biological systems.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-[(2-chlorophenyl)methyl]cyclohexan-1-ol
  • (1R,2S)-2-[(2-fluorophenyl)methyl]cyclohexan-1-ol
  • (1R,2S)-2-[(2-iodophenyl)methyl]cyclohexan-1-ol

Uniqueness

(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity.

Properties

CAS No.

183864-51-9

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol

InChI

InChI=1S/C13H17BrO/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1,3,5,7,11,13,15H,2,4,6,8-9H2/t11-,13+/m0/s1

InChI Key

XIMSVVHSTFCLHQ-WCQYABFASA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CC2=CC=CC=C2Br)O

Canonical SMILES

C1CCC(C(C1)CC2=CC=CC=C2Br)O

Origin of Product

United States

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